4-{[(2-chloro-4-fluorophenyl)sulfonyl]amino}-N-methylbenzamide
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Overview
Description
4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide typically involves multiple steps:
Preparation of 2-chloro-4-fluorobenzenesulfonyl chloride: This intermediate can be synthesized by reacting 2-chloro-4-fluorobenzenesulfonic acid with thionyl chloride in the presence of a catalyst.
Formation of the sulfonamide: The sulfonyl chloride is then reacted with N-methylbenzamide in the presence of a base such as triethylamine in a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can be oxidized or reduced, leading to different functional groups.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to sulfonic acids or amines, respectively.
Scientific Research Applications
4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzenesulfonyl chloride
- 2-Chloro-4-fluorobenzoic acid
- 4-Chloro-2-fluoro-1-nitrobenzene
Uniqueness
4-(2-Chloro-4-fluorobenzenesulfonamido)-N-methylbenzamide is unique due to the combination of its sulfonamide group with the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12ClFN2O3S |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)sulfonylamino]-N-methylbenzamide |
InChI |
InChI=1S/C14H12ClFN2O3S/c1-17-14(19)9-2-5-11(6-3-9)18-22(20,21)13-7-4-10(16)8-12(13)15/h2-8,18H,1H3,(H,17,19) |
InChI Key |
CGUYFKVTOCDKPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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